molecular formula C20H31N5O3S B5077666 5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B5077666
M. Wt: 421.6 g/mol
InChI Key: VPUBPHBQNCQHDL-UHFFFAOYSA-N
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Description

5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, followed by the introduction of the cycloheptylsulfonyl and methoxyethyl groups. The final step involves the cyclization to form the tetrahydropyrazolo[4,3-c]pyridine ring system. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3S/c1-28-11-10-25-17(15-24-9-8-19-16(14-24)12-22-23-19)13-21-20(25)29(26,27)18-6-4-2-3-5-7-18/h12-13,18H,2-11,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBPHBQNCQHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCC4=C(C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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